ROMK Potency and Kir Family Selectivity Profile of MK-7145
MK-7145 demonstrates potent inhibition of ROMK (Kir1.1) with an IC50 of 45 nM (0.045 μM) in electrophysiological assays . When screened against other members of the Kir family of channels, MK-7145 exhibits no significant activity on Kir2.1, Kir2.3, Kir4.1, or Kir7.1 at concentrations up to 30 μM, corresponding to a selectivity window exceeding 665-fold over these related potassium channels [1].
| Evidence Dimension | Inhibitory potency (IC50) and selectivity over Kir family channels |
|---|---|
| Target Compound Data | ROMK IC50 = 0.045 μM; Kir2.1/2.3/4.1/7.1 IC50 > 30 μM |
| Comparator Or Baseline | Kir2.1, Kir2.3, Kir4.1, Kir7.1 (all IC50 > 30 μM) |
| Quantified Difference | Selectivity ratio > 665-fold for ROMK over other Kir family members |
| Conditions | Electrophysiology assays; screening at concentrations up to 30 μM |
Why This Matters
High selectivity against related potassium channels minimizes the risk of confounding pharmacological effects from off-channel activity within the Kir family, ensuring that observed diuretic/natriuretic effects can be reliably attributed to ROMK inhibition.
- [1] PeptideDB. MK-7145 Bioactivity Data. View Source
